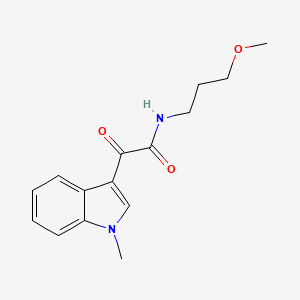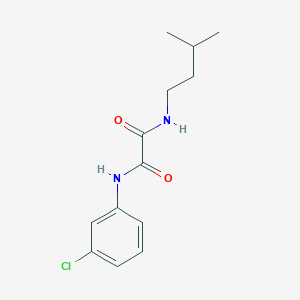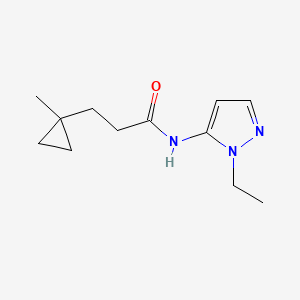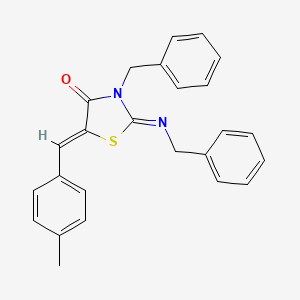
N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MPAA is a derivative of indole-2-carboxylic acid and has been synthesized using different methods.
作用機序
The mechanism of action of N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, studies have shown that N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to exhibit anti-inflammatory and anti-tumor properties. N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has also been shown to induce apoptosis in cancer cells. In addition, N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the activity of certain enzymes, including COX-2 and PLA2.
実験室実験の利点と制限
One advantage of using N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potential applications in medicine and agriculture. N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs. N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has also been studied for its potential use as a plant growth regulator. One limitation of using N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its limited availability. N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that requires specific expertise and equipment for its synthesis.
将来の方向性
There are several future directions for the study of N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide. One direction is the further investigation of its potential applications in medicine and agriculture. N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has shown promising results in the inhibition of cancer cell growth and the regulation of plant growth. Further studies are needed to determine the safety and efficacy of N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide in these applications. Another direction is the investigation of the mechanism of action of N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide. The exact mechanism of action of N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood, and further studies are needed to determine its molecular targets. Additionally, the synthesis of N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide can be optimized to improve its yield and reduce its cost.
合成法
N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been synthesized using different methods, including the reaction of indole-2-carboxylic acid with 3-methoxypropylamine and ethyl chloroformate. The reaction yields N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, which can be purified using different techniques, including column chromatography. Other methods of synthesizing N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide include the reaction of indole-2-carboxylic acid with 3-methoxypropylamine and N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to exhibit anti-inflammatory and anti-tumor properties. N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has also been studied for its potential use as an anti-cancer drug. In agriculture, N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been studied for its potential use as a plant growth regulator.
特性
IUPAC Name |
N-(3-methoxypropyl)-2-(1-methylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-17-10-12(11-6-3-4-7-13(11)17)14(18)15(19)16-8-5-9-20-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQACDOQLIMHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)

![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)

![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)